molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

Vatinoxan

Cat. No.: B1682196
CAS No.: 114914-42-0
M. Wt: 418.5 g/mol
InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
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Description

Vatinoxan is a chemical compound known for its role as an alpha2-adrenoceptor antagonist. It is often used in combination with medetomidine, an alpha2-adrenoceptor agonist, to mitigate the cardiovascular side effects associated with medetomidine. This combination is particularly useful in veterinary medicine for sedating animals during procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vatinoxan involves several steps, starting from commercially available precursors. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for alpha2-adrenoceptor antagonists involve the formation of the core structure through a series of organic reactions, including nucleophilic substitutions and reductions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, followed by purification steps such as crystallization and chromatography. The final product is then formulated into a suitable dosage form for veterinary use.

Chemical Reactions Analysis

Types of Reactions

Vatinoxan primarily undergoes metabolic reactions in the body. These include:

    Oxidation: Catalyzed by liver enzymes, leading to the formation of various metabolites.

    Reduction: Involving the reduction of functional groups within the molecule.

    Substitution: Occurring at specific sites on the molecule under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as cytochrome P450 enzymes in the liver.

    Reducing Agents: Including biological reductants present in the body.

    Substitution Reagents: Specific to the functional groups present in this compound.

Major Products Formed

The major products formed from these reactions are various metabolites that are eventually excreted from the body. These metabolites are typically less active than the parent compound.

Scientific Research Applications

Properties

CAS No.

114914-42-0

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChI Key

GTBKISRCRQUFNL-OXJNMPFZSA-N

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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